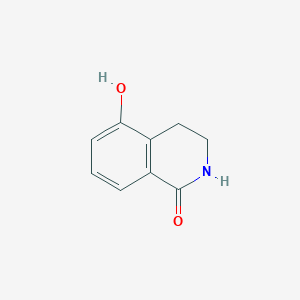

5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one

Übersicht

Beschreibung

5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one is a chemical compound with the molecular formula C9H9NO2 and a molecular weight of 163.18 g/mol . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.

Vorbereitungsmethoden

The synthesis of 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one can be achieved through several routes. One common method involves the Castagnoli-Cushman reaction, which is used to synthesize derivatives of 3,4-dihydroisoquinolin-1(2H)-one . This reaction typically involves the condensation of an iminium intermediate with a nucleophile under controlled conditions. Industrial production methods may vary, but they generally involve similar principles of organic synthesis, focusing on optimizing yield and purity .

Analyse Chemischer Reaktionen

5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it into different hydroquinone forms.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines

Wissenschaftliche Forschungsanwendungen

5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and antitumor properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties

Wirkmechanismus

The mechanism of action of 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one involves its interaction with biological targets at the molecular level. It may act by disrupting biological membrane systems or interacting with specific enzymes and receptors . The exact pathways and molecular targets can vary depending on the specific application and derivative being studied.

Vergleich Mit ähnlichen Verbindungen

5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one can be compared with other similar compounds, such as:

3,4-Dihydroisoquinolin-1(2H)-one: Lacks the hydroxyl group at the 5-position, which can affect its reactivity and biological activity.

7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one: Similar structure but with the hydroxyl group at the 7-position, leading to different chemical and biological properties. The presence and position of functional groups like hydroxyl groups significantly influence the compound’s properties and applications.

Biologische Aktivität

5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one (5-OH-DHIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of 5-OH-DHIQ, focusing on its mechanisms of action, synthesis, and various biological effects supported by case studies and research findings.

Chemical Structure and Properties

5-OH-DHIQ belongs to the isoquinoline family, characterized by a bicyclic structure that includes a benzene ring fused with a pyridine-like nitrogen-containing ring. The presence of a hydroxyl group at the 5-position enhances its reactivity and interaction with biological targets. Its chemical formula is .

The biological activity of 5-OH-DHIQ is primarily attributed to its ability to interact with various enzymes and receptors. Key mechanisms include:

- Disruption of Biological Membranes : Research indicates that 5-OH-DHIQ may disrupt membrane systems in pathogens, which is crucial for its antimicrobial activity .

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes related to neurodegenerative diseases, such as monoamine oxidases (MAOs) and acetylcholinesterase (AChE) .

- Antioxidant Activity : Studies have demonstrated that 5-OH-DHIQ can scavenge reactive oxygen species (ROS), indicating its potential role in protecting cells from oxidative stress .

Antimicrobial Activity

5-OH-DHIQ exhibits notable antimicrobial properties. A study synthesized various derivatives of 3,4-dihydroisoquinolin-1(2H)-one, revealing that some derivatives displayed potent antioomycete activity against Pythium recalcitrans, outperforming commercial antifungal treatments .

| Compound | EC50 (mM) | Preventive Efficacy (%) |

|---|---|---|

| I23 | 14 | 96.5 at 5 mg/pot |

| Hymexazol | 37.7 | 63.9 at same dosage |

Antitumor Activity

Research has indicated that derivatives of 5-OH-DHIQ possess antitumor properties, potentially through apoptosis induction in cancer cells. The structural features of these compounds are critical for their efficacy against different cancer types .

Case Studies

- Plant Pathogen Management : A recent study explored the use of 5-OH-DHIQ derivatives in managing plant diseases caused by phytopathogens. The compound I23 demonstrated high efficacy in preventing disease spread, suggesting its application in agricultural biopesticides .

- Neuroprotective Effects : In vitro studies have shown that 5-OH-DHIQ can protect neuronal cells from oxidative damage induced by H₂O₂, highlighting its potential as a therapeutic agent for neurodegenerative diseases .

Synthesis and Derivatives

The synthesis of 5-OH-DHIQ involves several methods, including the Castagnoli-Cushman reaction, which allows for the generation of various analogs with tailored biological activities. The versatility in synthesis contributes to the exploration of structure-activity relationships (SAR) essential for drug development .

Eigenschaften

IUPAC Name |

5-hydroxy-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-8-3-1-2-7-6(8)4-5-10-9(7)12/h1-3,11H,4-5H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMNQIVHHHBBVSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20530894 | |

| Record name | 5-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20530894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56469-02-4 | |

| Record name | 5-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20530894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxy-1,2,3,4-tetrahydroisoquinolin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.